1-(4-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid
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Overview
Description
1-(4-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C9H8BrNO2 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of 4-bromopyridine with a suitable cyclopropane precursor under controlled conditions. The reaction typically requires a catalyst, such as a transition metal complex, and may be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can convert the bromopyridine moiety to other functional groups.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The bromopyridine moiety can engage in various binding interactions with enzymes or receptors, influencing biological pathways. The cyclopropane ring may also contribute to the compound’s stability and reactivity, affecting its overall activity.
Comparison with Similar Compounds
- 1-(4-Bromopyridin-2-YL)cyclopropane-1-carboxylic acid
- 1-(2-Bromopyridin-4-YL)cyclopropane-1-carboxylic acid
- 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid
Comparison: 1-(4-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid is unique due to the position of the bromine atom on the pyridine ring, which can influence its reactivity and binding interactions. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it a valuable target for research and development.
Properties
Molecular Formula |
C9H8BrNO2 |
---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
1-(4-bromopyridin-3-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H8BrNO2/c10-7-1-4-11-5-6(7)9(2-3-9)8(12)13/h1,4-5H,2-3H2,(H,12,13) |
InChI Key |
ORTIBLPNMRSMLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=CN=C2)Br)C(=O)O |
Origin of Product |
United States |
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